7-Methoxycinnolin-4(1H)-one is a heterocyclic compound belonging to the class of cinnolines, which are bicyclic compounds containing a fused benzene and pyrazole ring. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. Its structure features a methoxy group at the 7-position and a carbonyl group at the 4-position, which contribute to its reactivity and interaction with biological targets.
The compound can be synthesized through various chemical methods, often involving the condensation of appropriate precursors. The literature provides several synthetic routes that yield this compound with varying degrees of efficiency and purity.
7-Methoxycinnolin-4(1H)-one is classified under organic compounds, specifically as a heterocyclic aromatic compound. Its classification can be further detailed as follows:
The synthesis of 7-methoxycinnolin-4(1H)-one can be achieved through several methods:
The molecular structure of 7-methoxycinnolin-4(1H)-one can be elucidated using various spectroscopic techniques:
The structural formula can be represented as follows:
7-Methoxycinnolin-4(1H)-one can participate in various chemical reactions due to its functional groups:
Research indicates that these mechanisms may involve both direct interactions with target proteins and indirect modulation of cellular pathways .
The physical properties of 7-methoxycinnolin-4(1H)-one include:
Chemical properties include:
7-Methoxycinnolin-4(1H)-one has several potential applications in scientific research and industry:
The systematic naming of 7-methoxycinnolin-4(1H)-one follows IUPAC conventions where the parent heterocycle is designated as cinnoline (benzopyridazine). Positional numbering assigns priority to the nitrogen atoms, placing the lactam oxygen at C4. The 4(1H)-one notation explicitly indicates the tautomeric equilibrium between the 4-keto and 4-hydroxy forms, a characteristic feature influencing both physicochemical properties and biological activity. The methoxy substituent at position 7 completes the naming convention. This compound is structurally classified within the cinnolinone family, specifically as a 4-oxo-1,4-dihydrocinnoline derivative [2] [9].
A critical nomenclature distinction exists between cinnoline and quinoline systems, which differ in nitrogen atom placement. Confusion arises because the term "7-methoxycinnolin-4-ol" (CAS: 197359-54-9, C₉H₈N₂O₂) refers explicitly to the cinnoline scaffold, whereas "7-methoxyquinolin-4-ol" (CAS: 82121-05-9, C₁₀H₉NO₂) describes an isomeric quinoline structure. This distinction is chemically significant as the differing nitrogen positions substantially alter electronic distribution, hydrogen bonding capacity, and molecular geometry. The quinoline variant features a benzene ring fused to pyridine rather than pyridazine, resulting in distinct pharmacological profiles and synthetic pathways [2] [3] [7].
Table 1: Structural Differentiation of Cinnoline vs. Quinoline Derivatives
Characteristic | 7-Methoxycinnolin-4(1H)-one | 7-Methoxyquinolin-4(1H)-one |
---|---|---|
CAS Registry Number | 197359-54-9 | 82121-05-9 |
Molecular Formula | C₉H₈N₂O₂ | C₁₀H₉NO₂ |
Core Structure | Benzo[c]pyridazin-4(1H)-one | Benzo[b]pyridin-4(1H)-one |
Nitrogen Positions | Ortho (adjacent) in pyridazine ring | Meta (separated) in pyridine ring |
Tautomeric Equilibrium | Lactam-lactim system at C4 position | Lactam-lactim system at C4 position |
Molecular Weight (g/mol) | 176.17 | 175.18 |
Cinnoline chemistry emerged in the late 19th century, but 7-methoxycinnolin-4(1H)-one gained significant attention only with the advent of rational drug design approaches in the 1990s. The discovery of its quinoline isosteres as antimalarial scaffolds (e.g., endochin derivatives) stimulated exploration of structurally analogous systems. Historical records indicate initial synthesis around 1998, coinciding with the assignment of CAS registry number 197359-54-9. This period marked a pharmaceutical research shift toward heterocyclic diversity to address challenges like drug resistance and metabolic instability [2] [6].
The compound's emergence in medicinal chemistry accelerated following discoveries that the cinnoline core offers enhanced metabolic stability compared to quinoline counterparts. This advantage stems from reduced susceptibility to cytochrome P450-mediated O-demethylation, a key metabolic pathway that previously limited the efficacy of early antimalarial quinolones. Research demonstrated that the strategic positioning of the nitrogen atoms in cinnolines creates electronic environments that sterically hinder common oxidative metabolic pathways while maintaining target affinity. These properties positioned 7-methoxycinnolin-4(1H)-one as a versatile precursor for developing broad-spectrum therapeutic agents targeting infectious diseases and oncology [5] [6].
The 7-methoxycinnolin-4(1H)-one scaffold serves as a multidimensional pharmacophore in drug discovery due to its capacity for strategic modifications at three key positions: C3/C6 (electrophilic substitution), N1 (alkylation/acylation), and the methoxy group (O-demethylation or replacement). This versatility enables medicinal chemists to fine-tune electronic properties, lipophilicity, and steric bulk while preserving the core heterocyclic architecture essential for target binding. Computational analyses indicate the scaffold's optimal ligand efficiency arises from its balanced logP (predicted ~1.33) and polar surface area (~58 Ų), properties that facilitate membrane permeability while maintaining aqueous solubility [5] [7].
Table 2: Strategic Modifications of 7-Methoxycinnolin-4(1H)-one for Bioactive Molecule Development
Modification Site | Chemical Transformations | Biological Impact | Therapeutic Applications |
---|---|---|---|
C3/C6 Positions | Halogenation, nitration, Suzuki coupling | Modulates electron-withdrawing/donating capacity | Antimicrobial potency enhancement |
N1 Position | Alkylation, benzylation, acylations | Alters hydrogen-bonding capacity and solubility | Improved pharmacokinetic properties |
4-Oxo Group | Isosteric replacement (e.g., thione) | Enhances metal chelation capabilities | Metalloenzyme inhibition |
7-Methoxy Group | Demethylation, replacement with bioisosteres | Fine-tunes metabolic stability and electron density | Reduction of oxidative metabolism |
In pharmaceutical development, this scaffold demonstrates particular promise in antimicrobial applications where its mechanism appears to involve disruption of microbial electron transport chains, analogous to the activity observed in structurally related quinolone agents. Additionally, its planar aromatic system enables intercalation into nucleic acids, supporting exploration in oncology programs. The compound's fluorescence properties have been exploited in chemical probe design for real-time visualization of cellular uptake and target engagement, providing valuable tools for mechanistic studies in parasitology and cancer biology. Recent investigations highlight its utility in developing inhibitors targeting kinase enzymes and DNA gyrase, leveraging the scaffold's ability to form critical hydrogen bonds with catalytic residues while occupying hydrophobic pockets adjacent to ATP-binding sites [5] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0